Fmoc-L-homohomoGln(Trt)-OH

Peptide conformation Side-chain engineering Structure–Activity Relationship (SAR)

Researchers exploring side-chain length-activity relationships in bioactive peptides face limited availability of systematically extended glutamine surrogates. Fmoc-L-homohomoGln(Trt)-OH (CAS 2576507-94-1) with its five-methylene spacer provides the longest commercially available increment for methylene-scanning SAR studies. • +28 Da mass shift vs native Gln enables unambiguous LC-MS incorporation verification • +0.9 to +1.2 logP shift vs Fmoc-Gln(Trt)-OH for quantifiable lipophilicity tuning • Fmoc/Trt orthogonal protection ensures seamless integration into standard automated SPPS protocols

Molecular Formula C41H38N2O5
Molecular Weight 638.7 g/mol
Cat. No. B8147809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-homohomoGln(Trt)-OH
Molecular FormulaC41H38N2O5
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C41H38N2O5/c44-38(43-41(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)27-15-14-26-37(39(45)46)42-40(47)48-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37H,14-15,26-28H2,(H,42,47)(H,43,44)(H,45,46)/t37-/m0/s1
InChIKeyXMYVFWPNFRDSFC-QNGWXLTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-homohomoGln(Trt)-OH Overview


Fmoc-L-homohomoGln(Trt)-OH (CAS 2576507-94-1, molecular formula C₄₁H₃₈N₂O₅, molecular weight 638.7 g/mol) is a doubly protected, non-proteinogenic L-α-amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. Its core structure is an L-α-amino-7-oxo-7-(tritylamino)heptanoic acid backbone, bearing an Nᵅ-fluorenylmethyloxycarbonyl (Fmoc) temporary protecting group and an Nᵟ-trityl (Trt) side-chain amide protecting group . The defining structural feature is a five-methylene (–CH₂–)₅ side-chain spacer between the Cᵅ carbon and the terminal trityl-carboxamide, distinguishing it from the standard two-methylene L-glutamine derivative and its single-methylene-elongated homologs . This building block is catalogued under PubChem CID 163335637 and is supplied by specialist vendors as a research-grade reagent for incorporating conformationally altered, lipophilicity-modulated glutamine surrogates into synthetic peptides [1].

Workflow Fmoc-based solid-phase peptide synthesis (SPPS)
Selection Extended glutamine surrogate for SAR and conformational studies
Use Context Methylene-scanning peptide libraries; hydrophobicity tuning

Why Fmoc-L-homohomoGln(Trt)-OH Has No Substitute


Generic substitution among side-chain-elongated Fmoc-glutamine derivatives is precluded by the quantifiable divergence in molecular dimensions, lipophilicity, and the resulting conformational and biological consequences of the introduced residue. The target compound incorporates a five-methylene spacer between Cᵅ and the trityl-carboxamide terminus, whereas the closest commercially available comparator, Fmoc-L-HomoGln(Trt)-OH (CAS 1263046-43-0), features a three-methylene spacer, and the standard Fmoc-Gln(Trt)-OH (CAS 132327-80-1) bears only a two-methylene spacer [1]. This incremental chain extension translates into a +14 Da molecular weight increase per additional –CH₂– unit (610.70 → 624.72 → 638.7 g/mol) and a measurable shift in computed XLogP3-AA from ~6.8 (Fmoc-Gln(Trt)-OH, estimated by fragment addition) to 7.7 (target compound), altering peptide-scale lipophilicity and protein-surface interaction geometry [1]. Published head-to-head pharmacological data on substance P analogs demonstrate that elongating the glutaminyl side chain by even a single methylene group significantly enhances contractile activity on isolated guinea pig ileum, providing direct biological precedent that side-chain length in this series is not functionally silent [2].

Target
Fmoc-L-homohomoGln(Trt)-OH (5-CH₂ spacer)
Common substitutes
Fmoc-Gln(Trt)-OH (2-CH₂); Fmoc-L-HomoGln(Trt)-OH (3-CH₂)
Risk
Side-chain length directly alters peptide conformation, lipophilicity, and reported bioactivity; substitution may invalidate SAR correlations.
Mass confirmation
+14 Da per methylene provides unambiguous LC-MS identity; incorrect homolog instantly detectable but still causes synthesis waste if not verified.

Key Evidence: Fmoc-L-homohomoGln(Trt)-OH vs. Analogs


Side-Chain Length Differential

Fmoc-L-homohomoGln(Trt)-OH possesses a linear five-methylene (–CH₂–)₅ spacer between the backbone Cᵅ carbon and the Trt-protected terminal carboxamide nitrogen [1]. The standard comparator Fmoc-Gln(Trt)-OH (CAS 132327-80-1) has a two-methylene spacer, and the single-extension homolog Fmoc-L-HomoGln(Trt)-OH (CAS 1263046-43-0) has a three-methylene spacer . This corresponds to a +3 methylene (+42 Da total) extension versus Fmoc-Gln(Trt)-OH and a +2 methylene (+28 Da) extension versus Fmoc-L-HomoGln(Trt)-OH. The IUPAC name (2S)-2-(Fmoc-amino)-7-oxo-7-(tritylamino)heptanoic acid versus (2S)-2-(Fmoc-amino)-5-oxo-5-(tritylamino)pentanoic acid for Fmoc-Gln(Trt)-OH confirms the structural basis for this differentiation [1]. In the context of substance P analogs, side-chain elongation of the glutaminyl residue by a single methylene group (homoGln vs. Gln) was shown to enhance the contractile activity on isolated guinea pig ileum, supporting the functional relevance of this structural parameter [2].

Side-chain length
Cross-study comparable
Target: 5 × (–CH₂–) spacer vs. Gln (2) and HomoGln (3). Reported +42 Da and +28 Da differences.
Supports SAR interpretation; single-methylene shift altered ileum contractile activity in substance P analogs.
Biological precedent from Uchida et al. 1986; no direct target bioactivity data.
Peptide conformation Side-chain engineering Structure–Activity Relationship (SAR)

Computed Lipophilicity (XLogP3-AA)

The computed XLogP3-AA value for Fmoc-L-homohomoGln(Trt)-OH is 7.7, as deposited in PubChem (release 2021.10.14) [1]. While directly computed XLogP3-AA values for the comparator compounds Fmoc-L-HomoGln(Trt)-OH (CAS 1263046-43-0) and Fmoc-Gln(Trt)-OH (CAS 132327-80-1) are not available in PubChem using the same algorithm, a fragment-based estimation indicates that each additional –CH₂– unit contributes approximately +0.5 logP units, placing the estimated values at ~6.7–6.8 for Fmoc-Gln(Trt)-OH and ~7.2 for Fmoc-L-HomoGln(Trt)-OH [2]. The measured logP for Fmoc-Gln(Trt)-OH has been reported in certain databases as ~6.5 (ALOGPS), consistent with this trend [3]. The target compound's XLogP3-AA of 7.7 thus represents an increase of approximately +0.9 to +1.2 logP units over Fmoc-Gln(Trt)-OH, which is expected to translate into greater reversed-phase HPLC retention and altered membrane partitioning behavior when incorporated into peptides [4].

Lipophilicity
Class-level inference
Computed XLogP3-AA: 7.7 (PubChem). Estimated ~0.9–1.2 logP above Fmoc-Gln(Trt)-OH.
Context for RP-HPLC method design and peptide hydrophobicity profiling.
Fragment-based estimate; no experimental logP for target. Comparator values inferred.
Lipophilicity Peptide physicochemical properties HPLC retention

Molecular Weight QC Discriminator

The monoisotopic molecular weight of Fmoc-L-homohomoGln(Trt)-OH is 638.7 g/mol (molecular formula C₄₁H₃₈N₂O₅), as confirmed by PubChem and multiple vendor certificates [1]. The closest homolog Fmoc-L-HomoGln(Trt)-OH (C₄₀H₃₆N₂O₅, CAS 1263046-43-0) has a molecular weight of 624.72 g/mol, and the standard Fmoc-Gln(Trt)-OH (C₃₉H₃₄N₂O₅, CAS 132327-80-1) has a molecular weight of 610.70 g/mol . The +14.0 Da mass increment per additional methylene group provides a clear, instrument-verifiable mass spectrometric signature: [M+H]⁺ = 639.7, [M+Na]⁺ = 661.7, and [M–H]⁻ = 637.7 for the target compound, versus [M+H]⁺ = 625.7 for Fmoc-L-HomoGln(Trt)-OH and [M+H]⁺ = 611.7 for Fmoc-Gln(Trt)-OH [1]. Fmoc-L-HomoGln(Trt)-OH is commercially available at ≥99.5% purity (Chiral HPLC) from a major supplier, providing a high-purity benchmark against which the target compound's lot-specific purity can be compared .

MW QC discriminator
Head-to-head
Target [M+H]⁺ = 639.7; vs. HomoGln 625.7 and Gln 611.7. Unambiguous +14 Da increments.
Enables definitive identity confirmation by LC-MS upon receipt; substitution instantly detectable.
Mass accuracy within standard ESI-MS resolution; no isotopic interference expected.
Quality Control LC-MS verification Procurement identity confirmation

Fmoc/Trt Orthogonal Protection in SPPS

Fmoc-L-homohomoGln(Trt)-OH utilizes the Fmoc/Trt orthogonal protection pair, where the Nᵅ-Fmoc group is removed by 20% piperidine in DMF under mild basic conditions, and the Nᵟ-trityl side-chain protection is cleaved by 95% TFA with scavengers (e.g., TIS/H₂O) during final resin cleavage . This scheme is identical to that employed by Fmoc-Gln(Trt)-OH and Fmoc-L-HomoGln(Trt)-OH, ensuring full compatibility with standard Fmoc-SPPS instrumentation and protocols . A published comparative study by Barlos et al. (1998) demonstrated that peptides synthesized using Fmoc/Trt-amino acids consistently yielded crude peptides of higher purity than those synthesized using Fmoc/tBu-amino acids when nucleophilic residues (Trp, Met) were present, establishing a class-level advantage of the Trt protection strategy over tBu-based alternatives [1]. The Trt group is removed cleanly under standard TFA cleavage conditions (1–3 h, 95% TFA), and its use has been shown to result in significantly purer crude peptides than other derivatives used for Gln introduction [1].

Protection strategy
Class-level inference
Fmoc/Trt orthogonal pair; Trt cleaved by 95% TFA. Reported higher crude purity than Fmoc/tBu for nucleophile-rich sequences.
Supports standard SPPS compatibility; may reduce side reactions during coupling and cleavage.
Class-level evidence from Barlos et al. 1998; sequence-dependent purity advantage.
Solid-Phase Peptide Synthesis Orthogonal protection Fmoc/tBu strategy

Conformational Impact on Peptide Bioactivity

The extended side chain of homoglutamine derivatives introduces conformational perturbations distinct from those of native glutamine. In β³-peptide systems, β³-homoglutamine residues organized along one face of a 14-helix have been shown to contribute to defined amphipathic architectures, with the polar side-chain array influencing helix stability and solvent exposure [1]. In the substance P analog system, replacement of Gln⁵ and/or Gln⁶ with homoglutamine (one methylene longer than native Gln) enhanced contractile activity on isolated guinea pig ileum, demonstrating that side-chain elongation at these positions is not functionally neutral [2]. The target compound Fmoc-L-homohomoGln(Trt)-OH, bearing an additional methylene beyond the homoglutamine residue used in these studies, provides a further-incremented tool for probing the distance-dependence of glutaminyl side-chain interactions. Separately, studies on Z-protected L-homoglutamine have investigated the tendency for δ-carboxamide dehydration during activation and coupling, establishing that the longer side chain does not introduce new deleterious reactivity compared to the γ-carboxamide of native glutamine [3].

Conformational impact
Cross-study comparable
HomoGln substitution in substance P enhanced ileum contractile activity; β³-homoGln supports amphipathic helix formation.
Rationale for systematic methylene scanning; target provides further incremented probe.
No quantitative target bioactivity; data from analog systems only.
Peptide conformation Helix stability β-peptide folding

Solubility in DMF and SPPS Solvents

The trityl (Trt) protecting group on the side-chain amide of Fmoc-Gln(Trt)-OH is documented to significantly improve solubility in DMF compared to the unprotected Fmoc-Gln-OH, with the Trt-protected derivative dissolving readily in all standard peptide synthesis solvents including DMF, NMP, and DCM . Published solubility data for Fmoc-Gln(Trt)-OH at 0.2 M concentration show full solubility (S) in DMF, NMP, DMI, and several other solvents, whereas Fmoc-Gly-OH under the same conditions is only partially soluble (PS) in DMF [1]. Fmoc-L-homohomoGln(Trt)-OH, bearing the same Trt protection on a longer side chain, is expected to exhibit comparable or enhanced solubility in organic solvents due to the additional aliphatic character of the extended methylene spacer . This is critical for efficient amino acid coupling in SPPS, where concentrations of 0.2–0.5 M are typically employed for Fmoc-amino acid solutions in automated synthesizers [1].

DMF solubility
Class-level inference
Expected soluble in DMF, NMP at 0.2 M, based on Trt protection class behavior. Fmoc-Gln(Trt)-OH fully soluble.
Supports efficient automated SPPS coupling; avoids incomplete acylation risk.
Direct solubility data not published for this specific compound.
SPPS coupling efficiency DMF solubility Protected amino acid handling

Fmoc-L-homohomoGln(Trt)-OH Application Scenarios


Systematic SAR: Glutaminyl Side-Chain Length

Fmoc-L-homohomoGln(Trt)-OH serves as the longest commercially available increment in a methylene-scanning SAR series: Gln (2 × –CH₂–, 610.70 g/mol) → HomoGln (3 × –CH₂–, 624.72 g/mol) → HomohomoGln (5 × –CH₂–, 638.7 g/mol) [1]. Published evidence in substance P analogs demonstrates that a single methylene extension (Gln → HomoGln) alters bioactivity on smooth muscle preparations, validating the scientific rationale for systematic chain-length exploration [2]. Researchers should procure the full series to establish distance–activity relationships, and the unambiguous mass difference (+14 Da per methylene) enables LC-MS verification of correct incorporation at each synthetic step [1].

Protease-Stable Peptide Design

Incorporation of homo-amino acids into peptide backbones is a recognized strategy for reducing susceptibility to proteolytic degradation, as the altered side-chain geometry can sterically hinder protease access to scissile amide bonds [1]. Fmoc-L-homohomoGln(Trt)-OH enables the introduction of a significantly extended glutamine surrogate (five-methylene spacer) that may confer enhanced proteolytic stability compared to single-methylene-extended homologs or native glutamine residues [2]. The Fmoc/Trt orthogonal protection scheme ensures compatibility with standard automated peptide synthesizers, minimizing the need for protocol re-optimization [3].

Lipophilicity Modulation for Purification and Permeability

With a computed XLogP3-AA of 7.7, Fmoc-L-homohomoGln(Trt)-OH introduces significantly greater hydrophobicity into synthetic peptides compared to Fmoc-Gln(Trt)-OH (estimated XLogP3-AA ~6.5–6.8) [1][2]. This incremental lipophilicity can be exploited to fine-tune reversed-phase HPLC retention times for challenging peptide purification campaigns, or to enhance the membrane permeability of peptide drug candidates where increased logP correlates with improved passive diffusion [3]. The +0.9 to +1.2 logP shift versus standard Fmoc-Gln(Trt)-OH provides a quantifiable design handle for medicinal chemistry optimization [1].

QC and Identity Verification of Peptide Libraries

The 14.0 Da mass increment per additional methylene group provides an unambiguous LC-MS signature for verifying correct building block incorporation during SPPS [1]. For in-house peptide library production, the [M+H]⁺ ion of a peptide containing the homohomoGln residue will be shifted by +28 Da relative to the same peptide containing native Gln, and by +14 Da relative to HomoGln, enabling high-throughput sequence verification without requiring Edman degradation or tandem MS/MS [1][2]. This mass-based quality control approach reduces analytical burden and accelerates library validation workflows.

Application
Selection Property
Validation Focus
Glutamine SAR methylene scanning
Side-chain spacer length
LC-MS incorporation verification and bioactivity comparison
Protease-resistant peptide design
Extended side-chain geometry
Proteolytic stability assay under relevant conditions
RP-HPLC and permeability optimization
Computed lipophilicity (logP)
Chromatographic retention and membrane partitioning studies
LC-MS peptide library QC
Mass signature per methylene
Mass accuracy and sequence identity confirmation
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